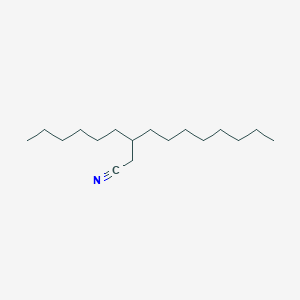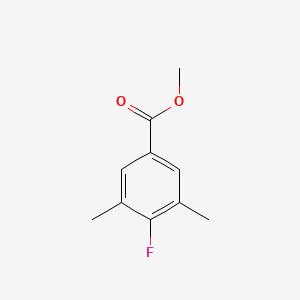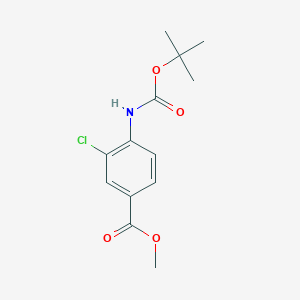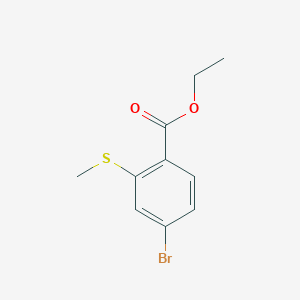![molecular formula C13H8ClFO B6322945 4'-Chloro-5-fluoro-[1,1'-biphenyl]-2-carbaldehyde CAS No. 60424-47-7](/img/structure/B6322945.png)
4'-Chloro-5-fluoro-[1,1'-biphenyl]-2-carbaldehyde
Overview
Description
“4’-Chloro-5-fluoro-[1,1’-biphenyl]-2-carbaldehyde” is a complex organic compound. It is a derivative of biphenyl, which is a type of organic compound containing two benzene rings linked together by a C-C bond . The specific compound you’re asking about has additional functional groups: a chlorine atom (Cl) attached at the 4’ position, a fluorine atom (F) at the 5 position, and a carbaldehyde group (-CHO) at the 2 position .
Molecular Structure Analysis
The molecular structure of “4’-Chloro-5-fluoro-[1,1’-biphenyl]-2-carbaldehyde” can be deduced from its name. It consists of a biphenyl core (two benzene rings linked together by a C-C bond), with a chlorine atom attached at the 4’ position, a fluorine atom at the 5 position, and a carbaldehyde group (-CHO) at the 2 position .Physical And Chemical Properties Analysis
The physical and chemical properties of “4’-Chloro-5-fluoro-[1,1’-biphenyl]-2-carbaldehyde” would depend on its specific structure. For example, the presence of the chlorine and fluorine atoms could potentially affect its reactivity, solubility, and other properties .Scientific Research Applications
4-Chloro-5-fluoro-[1,1'-biphenyl]-2-carbaldehyde has been studied for its potential to act as a catalyst or inhibitor in various biochemical and physiological processes. It has been used as a reagent in organic synthesis to produce a variety of compounds, including pharmaceuticals and agrochemicals. It has also been studied for its ability to act as an inhibitor of enzymes involved in the metabolism of certain drugs. Additionally, it has been investigated for its ability to regulate gene expression and its potential use in cancer therapy.
Mechanism of Action
Target of Action
Similar biphenyl compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It’s worth noting that biphenyl compounds often undergo electrophilic aromatic substitution . This involves the attack of an electrophile at carbon to form a cationic intermediate .
Biochemical Pathways
Biphenyl compounds are often involved in suzuki–miyaura coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Pharmacokinetics
Similar biphenyl compounds are known to have diverse pharmacokinetic properties depending on their specific structures .
Result of Action
Similar biphenyl compounds have been shown to exhibit antibacterial activities against antibiotic-resistant bacteria .
Advantages and Limitations for Lab Experiments
The advantages of using 4-Chloro-5-fluoro-[1,1'-biphenyl]-2-carbaldehyde in laboratory experiments include its availability from commercial sources, its easy synthesis from commercially available starting materials, and its ability to act as a catalyst or inhibitor in various biochemical and physiological processes. The limitations of using this compound in laboratory experiments include its potential to act as an inhibitor of certain enzymes involved in the metabolism of drugs, as well as its potential to activate certain genes involved in cancer therapy.
Future Directions
For research include further investigation into the mechanism of action of this compound, its potential to act as an inhibitor of certain enzymes involved in the metabolism of drugs, its potential to act as an activator of certain genes involved in cancer therapy, and its potential to regulate gene expression. Additionally, further research could be conducted into the potential applications of this compound in organic synthesis, as well as its potential to act as a catalyst or inhibitor in various biochemical and physiological processes.
Safety and Hazards
properties
IUPAC Name |
2-(4-chlorophenyl)-4-fluorobenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFO/c14-11-4-1-9(2-5-11)13-7-12(15)6-3-10(13)8-16/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDWRUJHCAOSKPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=CC(=C2)F)C=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 3-{[(2-methoxyphenyl)methyl]amino}propanoate](/img/structure/B6322885.png)










